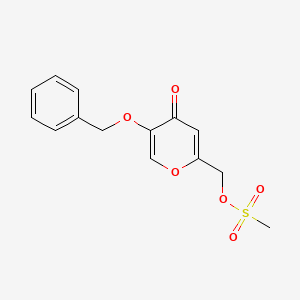
(4-oxo-5-phenylmethoxypyran-2-yl)methyl methanesulfonate
概要
説明
(4-oxo-5-phenylmethoxypyran-2-yl)methyl methanesulfonate is an organic compound with a complex structure that includes a pyran ring, a phenyl group, and a methanesulfonate ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-oxo-5-phenylmethoxypyran-2-yl)methyl methanesulfonate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a phenylmethoxy-substituted pyranone with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
(4-oxo-5-phenylmethoxypyran-2-yl)methyl methanesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the methanesulfonate ester to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can replace the methanesulfonate group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
科学的研究の応用
Chemistry
In organic synthesis, (4-oxo-5-phenylmethoxypyran-2-yl)methyl methanesulfonate serves as a versatile intermediate for the preparation of various heterocyclic compounds. Its reactivity makes it useful in constructing complex molecular architectures.
Biology and Medicine
The compound has potential applications in medicinal chemistry, particularly in the design of enzyme inhibitors and receptor modulators. Its structural features allow it to interact with biological targets, making it a candidate for drug development.
Industry
In the materials science field, this compound can be used in the synthesis of polymers and advanced materials with specific properties. Its ability to undergo various chemical transformations makes it valuable for creating functional materials.
作用機序
The mechanism of action of (4-oxo-5-phenylmethoxypyran-2-yl)methyl methanesulfonate involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. Additionally, its structural features allow it to fit into receptor binding sites, affecting signal transduction pathways.
類似化合物との比較
Similar Compounds
(4-oxo-5-phenylmethoxypyran-2-yl)methyl thiocyanate: This compound has a similar structure but with a thiocyanate group instead of a methanesulfonate group.
2-Methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid phenylamide: Another compound with a similar pyran ring structure but different functional groups.
Uniqueness
(4-oxo-5-phenylmethoxypyran-2-yl)methyl methanesulfonate is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Its methanesulfonate ester group makes it particularly reactive in nucleophilic substitution reactions, setting it apart from similar compounds.
特性
分子式 |
C14H14O6S |
|---|---|
分子量 |
310.32 g/mol |
IUPAC名 |
(4-oxo-5-phenylmethoxypyran-2-yl)methyl methanesulfonate |
InChI |
InChI=1S/C14H14O6S/c1-21(16,17)20-9-12-7-13(15)14(10-18-12)19-8-11-5-3-2-4-6-11/h2-7,10H,8-9H2,1H3 |
InChIキー |
QETPXXHOQLDCDI-UHFFFAOYSA-N |
正規SMILES |
CS(=O)(=O)OCC1=CC(=O)C(=CO1)OCC2=CC=CC=C2 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details














試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
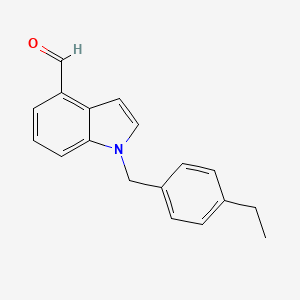




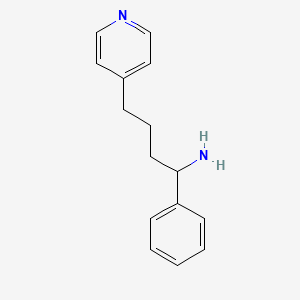

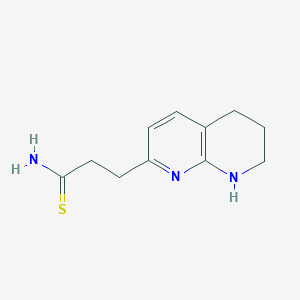

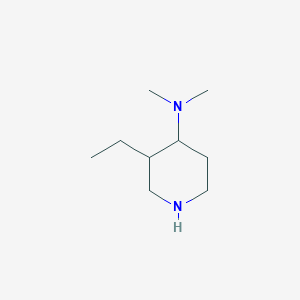



![2-Cyano-N-[4-(3-fluoro-benzyloxy)-phenyl]-acetamide](/img/structure/B8313525.png)
